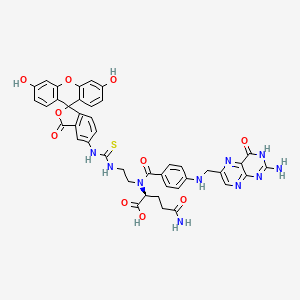
Folate-FITC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Folate Fitc has been used in trials studying the diagnostic of Ovarian Cancer.
Folate-FITC is a conjugate consisting of fluorescein isothiocyanate (FITC) conjugated with folate with potential antineoplastic activity. This compound binds to folate receptors, which are overexpressed on the surfaces of many cancer cells including kidney and ovarian cancer cells. Once bound to the cancer cell through the folate moiety of the conjugate, circulating anti-fluorescein antibodies may recognize and bind to the FITC moiety, resulting in antibody-dependent cellular cytotoxicity.
Applications De Recherche Scientifique
Folate in Mood Disorders
Folate, as a nutraceutical, is widely used in the treatment of mood disorders, particularly bipolar disorder. Folate plays a crucial role in one-carbon metabolism, impacting methylation reactions essential for monoamine synthesis and homocysteine regulation. A link between folate levels and mood disorders, as well as antidepressant response, has been established. Biologically active forms of folate, which do not require biochemical conversion, may be beneficial in treating bipolar disorder by correcting mood stabilizer-associated functional folate deficiency and improving monoamine synthesis (Baek et al., 2013).
Folate and Cancer
Folate's role in methylation reactions and DNA/RNA synthesis suggests its importance in carcinogenesis. Epidemiological and experimental evidence indicates that low folate status may promote cancer development. Studies suggest that low folate levels are associated with cytogenetic abnormalities and that folate status plays a role early in the neoplastic process. The relationship between folate and cancer, particularly colorectal cancer, is complex, with folate having dual modulatory effects depending on the timing and dose of folate intervention (Glynn & Albanes, 1994; Ulrich, 2005; Kim, 2007).
Folate in Nutrigenetics and Epigenetics
Folate's involvement in one-carbon transfer reactions makes it crucial for DNA methylation and nucleotide synthesis. Genetic variability in folate metabolism can influence cancer risk, benefits from folate intake, and biological mechanisms associated with carcinogenesis. Furthermore, maternal plasma folate levels during pregnancy are associated with epigenome-wide DNA methylation in newborns, suggesting the impact of maternal folate on the developing epigenome and health outcomes in offspring (Ulrich, 2005; Joubert et al., 2016).
Folate in Cognitive Function and Mental Health
Folate deficiency is common among individuals aged ≥ 65 years and is associated with mild cognitive impairment, dementia, and depression. The underlying mechanisms may involve hyperhomocysteinemia, methylation reactions, and DNA synthesis. However, the efficacy of folic acid supplementation in improving cognitive function or slowing cognitive decline is not yet fully established. There is some evidence suggesting folate's role in improving cognitive symptoms and depressive symptoms in various subpopulations (Araújo et al., 2015; Zhao et al., 2018; Fava & Mischoulon, 2010; Taylor et al., 2004; Young, 2007).
Folate in Vision Health
Folate, being crucial for rapidly growing tissues and cell metabolism, is implicated in many diseases, including those affecting eye health. Folate transport proteins present in certain eye tissues underline FA's role in eye development and potentially in preventing or addressing eye diseases (Sijilmassi, 2019).
Folate in Targeted Drug Delivery
The folate receptor is a potential target for tumor-selective drug delivery. Conjugates of folic acid and anti-folate receptor antibodies can be taken up by cancer cells via receptor-mediated endocytosis, providing a mechanism for targeted delivery to cells expressing folate receptors. This strategy has been evaluated for a wide range of diseases, with substantial efficacy found both in vitro and in vivo (Zhao, Li, & Lee, 2008; Ke, Mathias, & Green, 2004).
Propriétés
Numéro CAS |
583037-91-6 |
|---|---|
Formule moléculaire |
C42H36N10O10S |
Poids moléculaire |
872.87 |
Nom IUPAC |
(2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H36N10O10S/c43-33(55)12-11-30(38(58)59)52(37(57)20-1-3-21(4-2-20)46-18-23-19-47-35-34(48-23)36(56)51-40(44)50-35)14-13-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H2,43,55)(H,58,59)(H2,45,49,63)(H3,44,47,50,51,56)/t30-/m0/s1 |
Clé InChI |
ZMTAPBHUSYTHBY-PMERELPUSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |
Synonymes |
EC-17 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





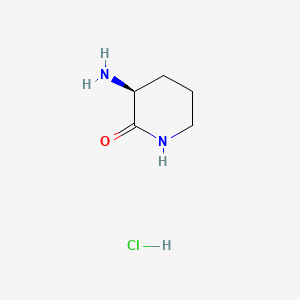
![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)
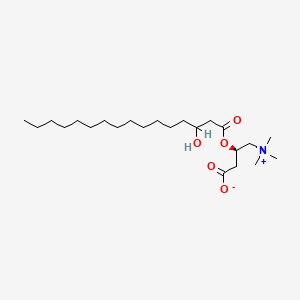
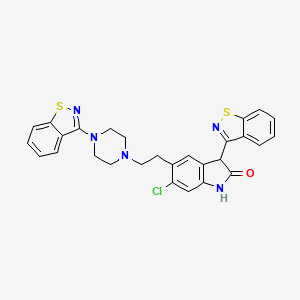
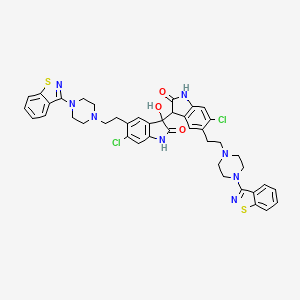
![4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B569113.png)

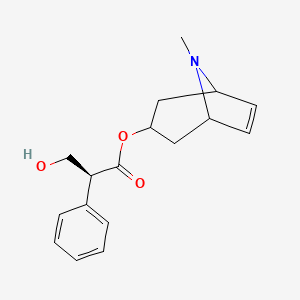
![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)